N,N'-Dibenzylthiourea

Description

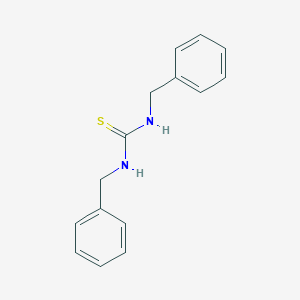

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibenzylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2S/c18-15(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZPSWMMTICWHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061685 | |

| Record name | Thiourea, N,N'-bis(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1424-14-2 | |

| Record name | Dibenzylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1424-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiourea, N,N'-bis(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001424142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Dibenzylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N,N'-bis(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiourea, N,N'-bis(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dibenzyl-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dibenzyl-2-thiourea: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibenzyl-2-thiourea is a symmetrically disubstituted thiourea derivative with significant potential in various fields, including organic synthesis and medicinal chemistry. The thiourea moiety is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of activities such as anticancer, antiviral, and antibacterial properties. This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,3-Dibenzyl-2-thiourea, a detailed experimental protocol for its synthesis, and a discussion of its potential applications in drug development based on the activities of related compounds.

Core Physicochemical Properties

The fundamental physicochemical properties of 1,3-Dibenzyl-2-thiourea are summarized in the table below, providing a valuable resource for researchers.

| Property | Value | Reference(s) |

| IUPAC Name | 1,3-bis(phenylmethyl)thiourea | [1] |

| Synonyms | N,N'-Dibenzylthiourea, sym-Dibenzylthiourea | [1] |

| CAS Number | 1424-14-2 | [1] |

| Molecular Formula | C₁₅H₁₆N₂S | [1] |

| Molecular Weight | 256.37 g/mol | [1] |

| Appearance | White solid | [2] |

| Melting Point | 146–148 °C | [2] |

| Solubility | Soluble in Dimethylformamide (DMF) and Dichloromethane (CH₂Cl₂). Insoluble in water. | [2] |

Spectral Data

The structural elucidation of 1,3-Dibenzyl-2-thiourea is supported by various spectroscopic techniques.

-

¹H NMR (500 MHz, CDCl₃): δ = 4.87 (d, J = 5.5 Hz, 4H), 6.15 (br s, 2H), 7.27-7.40 (m, 10H).[2]

-

Infrared (IR) (KBr): 3261, 3197 (N-H stretching), 1502, 1449, 1420 (C=S stretching and N-C-S bending) cm⁻¹.[2]

-

Mass Spectrometry: Mass spectral data would be expected to show a molecular ion peak [M]⁺ at m/z 256, corresponding to the molecular weight of the compound.

Experimental Protocols

Synthesis of 1,3-Dibenzyl-2-thiourea

A facile and efficient one-pot synthesis of 1,3-Dibenzyl-2-thiourea can be achieved from benzylamine and carbon disulfide, promoted by carbon tetrabromide.[2]

Materials and Reagents:

-

Benzylamine

-

Carbon disulfide (CS₂)

-

Carbon tetrabromide (CBr₄)

-

Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Petroleum ether

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

To a solution of benzylamine (2.0 mmol) in DMF (2.0 mL) in an ice-water bath, add carbon disulfide (1.0 mmol).

-

Stir the mixture for 5 minutes.

-

Add carbon tetrabromide (1.0 mmol) to the mixture and continue stirring at room temperature for 0.3 hours.

-

Pour the reaction mixture into ice-water (80 mL) with stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 60 mL).

-

Combine the organic layers and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (15:1) as the eluent to afford 1,3-Dibenzyl-2-thiourea as a white solid.[2]

Yield: 91%[2]

Potential Applications in Drug Development

While specific studies on the biological activity of 1,3-Dibenzyl-2-thiourea are limited, the broader class of thiourea derivatives has demonstrated significant potential in drug development, particularly in oncology.

Numerous 1,3-disubstituted thiourea derivatives have been reported to possess potent antiproliferative properties against various cancer cell lines, including colon, prostate, and leukemia cell lines.[3] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation. For instance, some thiourea derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[3]

Furthermore, the cytotoxic effects of thiourea derivatives are often associated with the induction of apoptosis, or programmed cell death, in cancer cells. Studies have shown that treatment with certain thiourea compounds leads to an increase in the population of apoptotic cells.[3] Given the structural similarities, it is plausible that 1,3-Dibenzyl-2-thiourea may exhibit similar cytotoxic and pro-apoptotic activities, making it a promising candidate for further investigation in cancer research.

Visualizations

Synthesis Workflow

The following diagram illustrates the one-pot synthesis of 1,3-Dibenzyl-2-thiourea.

Caption: One-pot synthesis of 1,3-Dibenzyl-2-thiourea.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to N,N'-Dibenzylthiourea: Molecular Properties, Synthesis, and Biological Evaluation

This technical guide provides a comprehensive overview of this compound, a member of the N,N'-disubstituted thiourea class of compounds. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, including anticancer properties. This document details the molecule's fundamental properties, a standard synthesis protocol, and a methodology for evaluating its cytotoxic effects on cancer cell lines.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for any experimental work, including solution preparation, stoichiometric calculations, and analytical characterization.

| Property | Value | Citation(s) |

| Chemical Formula | C₁₅H₁₆N₂S | [1] |

| Molecular Weight | 256.37 g/mol | [2][3] |

| IUPAC Name | 1,3-dibenzylthiourea | [1] |

| CAS Number | 1424-14-2 | [1] |

| Appearance | White to yellow solid | [4] |

| Melting Point | 146-149°C | [3][4] |

Synthesis of this compound

The synthesis of symmetrical N,N'-disubstituted thioureas, such as this compound, can be achieved through various methods. A common and effective approach involves the reaction of the corresponding primary amine with carbon disulfide.

This protocol describes a one-pot synthesis method.

Materials and Reagents:

-

Benzylamine

-

Carbon disulfide

-

Ethanol

-

Pyridine (catalyst)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylamine (2.0 equivalents) in ethanol.

-

Addition of Reagents: To the stirred solution, add a catalytic amount of pyridine. Subsequently, add carbon disulfide (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

-

Drying: Dry the purified solid product in a vacuum oven to obtain this compound.

-

Characterization: Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra to confirm its identity and purity.

Biological Activity and Evaluation

Thiourea derivatives have demonstrated a range of biological activities, with a significant focus on their potential as anticancer agents. Studies on related N,N'-diarylthiourea compounds have shown that they can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. The cytotoxic effects of this compound can be evaluated using standard in vitro assays.

The following diagram illustrates a typical workflow for the synthesis and subsequent in vitro evaluation of this compound's anticancer activity.

Caption: Workflow for Synthesis and In Vitro Anticancer Evaluation.

This protocol is for determining the cytotoxic effects of this compound on cancer cells and calculating its half-maximal inhibitory concentration (IC₅₀).

Materials and Reagents:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete growth medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

-

Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Potential Mechanism of Action

While the specific signaling pathways targeted by this compound are a subject for further research, many N,N'-disubstituted thiourea and urea derivatives exert their anticancer effects by inhibiting key protein kinases involved in cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[5] Furthermore, studies on similar compounds have shown that they can induce apoptosis through the activation of caspases, key enzymes in the apoptotic cascade.[6]

The following diagram illustrates a generalized logical pathway for how a thiourea derivative might induce apoptosis in a cancer cell.

Caption: Postulated Mechanism of Action for Anticancer Thiourea Derivatives.

Further investigation is required to elucidate the precise molecular targets and signaling pathways modulated by this compound. This guide provides the foundational information and methodologies for researchers to undertake such studies.

References

- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and Anticancer Activity of New N,N'-Diarylthiourea Derivative against Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure Elucidation of N,N'-Dibenzylthiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques and data interpretation involved in the structural elucidation of N,N'-Dibenzylthiourea. The methodologies covered include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a detailed resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound (C₁₅H₁₆N₂S) is a symmetrically disubstituted thiourea derivative with a molecular weight of 256.37 g/mol .[1] Thiourea compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. Accurate structure elucidation is paramount for understanding the structure-activity relationships and for the rational design of new derivatives. This guide details the multifaceted analytical approach required for the unambiguous determination of its molecular structure.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.

Crystallographic Data

The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number CCDC 126238 .[2] This data provides the most accurate and detailed quantitative information regarding the molecule's geometry. While the full crystallographic information file (CIF) requires specialized software for complete analysis, a summary of key expected bond lengths and angles is presented below based on typical values for related compounds.

| Parameter | Expected Value |

| Bond Lengths (Å) | |

| C=S | ~1.68 - 1.71 |

| C-N | ~1.33 - 1.37 |

| N-CH₂ | ~1.45 - 1.48 |

| C-C (aromatic) | ~1.36 - 1.41 |

| Bond Angles ( °) | |

| N-C-N | ~115 - 120 |

| N-C=S | ~120 - 125 |

| C-N-C | ~120 - 125 |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent system, such as ethanol or acetone.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution by providing information about the chemical environment of ¹H and ¹³C nuclei.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of this compound is expected to show three distinct signals:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | 7.5 - 8.5 | Broad Singlet | 2H |

| C₆H₅ | 7.2 - 7.4 | Multiplet | 10H |

| N-CH₂ | 4.5 - 4.8 | Doublet | 4H |

Note: The N-H proton signal is often broad and its chemical shift can be concentration and solvent dependent. The CH₂ protons are expected to be a doublet due to coupling with the adjacent N-H proton.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=S | 180 - 185 |

| C (aromatic, quaternary) | 135 - 140 |

| CH (aromatic) | 127 - 130 |

| N-CH₂ | 48 - 55 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity, requiring a larger number of scans due to the low natural abundance of ¹³C.

-

Data Processing: The acquired free induction decay (FID) is processed by Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.

FTIR Spectral Data

The FTIR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3200 - 3400 | Medium |

| Aromatic C-H stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H stretch | 2850 - 2960 | Medium-Weak |

| C=S stretch (thiourea) | 1200 - 1300 | Medium-Strong |

| C-N stretch | 1400 - 1500 | Medium-Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium |

Experimental Protocol: FTIR Spectroscopy (ATR)

-

Sample Preparation: A small amount of the solid this compound sample is placed directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: A background spectrum of the empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: The sample is brought into firm contact with the ATR crystal using a pressure clamp, and the infrared spectrum is recorded.

-

Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and elucidating the structure.

Mass Spectral Data

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Assignment |

| 256 | [M]⁺ (Molecular Ion) |

| 165 | [M - C₇H₇]⁺ |

| 134 | [C₇H₇NCS]⁺ |

| 106 | [C₇H₈N]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

The base peak is often the tropylium ion at m/z 91 due to the stability of the benzyl cation.

Experimental Protocol: Mass Spectrometry (EI)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecules.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Summary of Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the comprehensive structure elucidation of this compound.

Molecular Structure Diagram

The following diagram illustrates the confirmed molecular structure of this compound, highlighting the key functional groups.

References

In-Depth Technical Guide: 1,3-Dibenzylthiourea

IUPAC Name: 1,3-dibenzylthiourea[1]

This technical guide provides a comprehensive overview of 1,3-dibenzylthiourea, a symmetrically disubstituted thiourea derivative with significant applications in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors.

Introduction

1,3-Dibenzylthiourea, also known as N,N'-Dibenzylthiourea, is a synthetic organic compound that has garnered attention for its diverse biological activities. As a member of the thiourea class of compounds, it shares a core structural motif known for a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects. Its symmetrical structure, featuring two benzyl groups attached to the nitrogen atoms of the thiourea core, contributes to its specific physicochemical and biological characteristics. This guide details the synthesis, properties, and known biological mechanisms of 1,3-dibenzylthiourea, providing a valuable resource for its application in research and development.

Physicochemical Properties

A summary of the key physical and chemical properties of 1,3-dibenzylthiourea is provided below. This data is crucial for its proper handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| IUPAC Name | 1,3-dibenzylthiourea | [1] |

| Synonyms | This compound, sym-Dibenzylthiourea, 1,3-Dibenzyl-2-thiourea | [1][2][3] |

| CAS Number | 1424-14-2 | [2] |

| Molecular Formula | C₁₅H₁₆N₂S | [1][3] |

| Molecular Weight | 256.37 g/mol | [3] |

| Appearance | White to yellow solid | [2] |

| Melting Point | 146-149 °C | [2] |

| Solubility | Soluble in ethanol and ether; insoluble in water. | [1] |

| Storage Temperature | 2-8°C, under nitrogen | [2] |

Synthesis and Experimental Protocols

The synthesis of symmetrical disubstituted thioureas like 1,3-dibenzylthiourea is typically achieved through the reaction of a primary amine with a thiocarbonyl source. A common and efficient method involves the reaction of benzylamine with carbon disulfide.

General Synthesis Protocol

This protocol is based on established methods for the synthesis of N,N'-disubstituted thioureas.

Materials:

-

Benzylamine

-

Carbon disulfide (CS₂)

-

A suitable base (e.g., pyridine, triethylamine)

-

A suitable solvent (e.g., ethanol)

-

Apparatus for heating and reflux

-

Filtration apparatus (e.g., Buchner funnel)

-

Recrystallization solvents (e.g., ethanol/water)

Procedure:

-

In a round-bottom flask, dissolve benzylamine (2 equivalents) in ethanol.

-

Add a catalytic amount of a base, such as pyridine, to the solution.

-

While stirring, add carbon disulfide (1 equivalent) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Further purify the crude product by recrystallization from a suitable solvent system, such as ethanol-water, to obtain pure 1,3-dibenzylthiourea.

-

Dry the final product under vacuum.

Biological Activities and Mechanisms of Action

Thiourea derivatives, including 1,3-dibenzylthiourea, exhibit a range of biological activities that are of interest in drug development.

Anticancer Activity

Numerous studies have highlighted the cytotoxic potential of substituted thiourea derivatives against various cancer cell lines.[4][5] The anticancer mechanisms are multifaceted and can involve:

-

Induction of Apoptosis: Certain thiourea derivatives have been shown to induce programmed cell death in cancer cells through the activation of caspases 3/7.[6]

-

Modulation of Signaling Pathways: These compounds can interfere with key signaling pathways that regulate cell growth and survival. For instance, some derivatives decrease the activation of the NF-κB (Nuclear Factor Kappa-light-chain-enhancer of activated B cells) pathway.[6]

-

Anti-angiogenic Effects: Inhibition of Vascular Endothelial Growth Factor (VEGF) secretion has been observed with some thiourea compounds, suggesting a potential to inhibit the formation of new blood vessels that support tumor growth.[6]

-

Induction of Oxidative Stress: An increase in reactive oxygen species (ROS) production can be triggered by these compounds, leading to oxidative damage and cell death in cancer cells.[6]

Anti-inflammatory and Analgesic Potential

The structurally related compound, 1,3-dibenzylurea, has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH).[7][8] This enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory and analgesic effects.[7] By inhibiting sEH, 1,3-dibenzylurea increases the levels of EETs, thereby enhancing their beneficial effects.[7] Given the structural similarity, 1,3-dibenzylthiourea may exert similar inhibitory effects on sEH, contributing to potential anti-inflammatory and analgesic properties.

Antioxidant Activity

Some thiourea derivatives have been investigated for their ability to scavenge free radicals.[9] The antioxidant capacity is an important property that can contribute to the overall therapeutic potential of these compounds by mitigating oxidative stress, which is implicated in various diseases.

Visualizations: Signaling Pathways and Workflows

Proposed Anticancer Signaling of Thiourea Derivatives

Caption: Proposed anticancer signaling pathways modulated by thiourea derivatives.

Experimental Workflow: Synthesis and Purification

Caption: General experimental workflow for the synthesis of 1,3-dibenzylthiourea.

References

- 1. chembk.com [chembk.com]

- 2. Synthesis and crystal structure of (E)-2-benzyl-1,3-diphenylisothiouronium iodide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1424-14-2 [amp.chemicalbook.com]

- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives [mdpi.com]

- 6. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,3-Dibenzylurea | 1466-67-7 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]

Technical Guide on the Physicochemical Properties of N,N'-Dibenzylthiourea

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the melting point and solubility of N,N'-Dibenzylthiourea (CAS No. 1424-14-2). It includes tabulated physicochemical data, detailed experimental protocols for property determination, and visual workflows to aid in laboratory application. While specific quantitative solubility data is sparse in publicly available literature, this document outlines a standard methodology for its empirical determination and discusses expected solubility based on the compound's structure and data from analogous thiourea derivatives.

Core Physicochemical Properties

This compound is a symmetrical disubstituted thiourea derivative. Its core properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1424-14-2 | [1][2][3] |

| Molecular Formula | C₁₅H₁₆N₂S | [1][3] |

| Molecular Weight | 256.37 g/mol | [1][2] |

| Appearance | White to yellow solid | [1] |

| Melting Point | 146-149 °C | [1][2] |

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the standard method for determining the melting point range of this compound using a capillary-based melting point apparatus.

Materials and Equipment:

-

This compound sample

-

Melting point capillaries (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Melting point apparatus with a calibrated thermometer or digital sensor

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and free of solvent. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a melting point capillary into the powdered sample to collect a small amount of material. Invert the capillary and tap its sealed bottom on a hard surface to pack the powder down. Repeat until the packed sample is 2-3 mm high.

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Heating and Observation:

-

Set a rapid heating rate to quickly approach the expected melting point (e.g., 10-15 °C below 146 °C).

-

Once the temperature is near the expected range, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Continuously observe the sample through the magnifying lens.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted into a clear liquid.

-

The recorded melting point is the range between these two temperatures.

-

Solubility Profile

Quantitative solubility data for this compound in common laboratory solvents is not extensively reported. However, based on its chemical structure, which contains two non-polar benzyl groups and a polar thiourea core, a qualitative solubility profile can be predicted. The compound is expected to be poorly soluble in water and more soluble in organic solvents.

| Solvent | Expected Solubility | Rationale / Notes |

| Water | Very Low / Insoluble | The hydrophobic nature of the two benzyl groups dominates. |

| Ethanol | Slightly Soluble to Soluble | May be soluble, particularly with heating.[4] |

| Methanol | Slightly Soluble to Soluble | Similar to ethanol; solubility likely increases with temperature.[5][6] |

| Acetone | Soluble | A common solvent for many organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a powerful aprotic solvent capable of dissolving many thiourea derivatives.[7] |

| Dichloromethane (DCM) | Soluble | A suitable solvent for non-polar to moderately polar organic compounds. |

| Hexanes / Heptane | Insoluble | The polarity of the thiourea core prevents dissolution in non-polar aliphatic solvents. |

Experimental Protocol for Solubility Determination

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.[7]

Protocol: Shake-Flask Method

Objective: To determine the saturation concentration of this compound in a selected solvent at a controlled temperature.

Materials and Equipment:

-

This compound

-

Chosen solvent (e.g., DMSO, Ethanol)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

Sample Collection: After equilibration, cease agitation and allow the suspension to settle for several hours. Carefully withdraw a sample of the clear supernatant using a syringe.

-

Sample Preparation: Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids.[7] Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification:

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the analytical response (e.g., HPLC peak area) against the concentration.

-

Analysis: Analyze the diluted sample using the validated analytical method (e.g., HPLC-UV).

-

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the concentration of the original, undiluted saturated solution by applying the dilution factor. This value represents the solubility of the compound.

Potential Biological Role and Synthesis

Hypothetical Signaling Pathway Interaction

Thiourea derivatives are widely recognized for their antioxidant properties as scavengers of reactive oxygen species (ROS).[7] While the specific pathways affected by this compound are not detailed in the literature, a generalized mechanism can be proposed. By reducing the cellular burden of ROS, thioureas can potentially mitigate oxidative stress, thereby downregulating pro-inflammatory signaling cascades such as the NF-κB pathway.

General Synthesis Workflow

Symmetrical N,N'-disubstituted thioureas are commonly synthesized via the reaction of a primary amine with carbon disulfide.

References

- 1. This compound | 1424-14-2 [amp.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C15H16N2S | CID 838375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. benchchem.com [benchchem.com]

N,N'-Dibenzylthiourea: A Comprehensive Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and hazards associated with N,N'-Dibenzylthiourea. The information is intended to inform researchers, scientists, and drug development professionals on the potential risks, handling procedures, and toxicological profile of this compound.

Physicochemical and General Information

This compound is a derivative of thiourea with two benzyl groups attached to the nitrogen atoms. It is important to understand its basic chemical and physical properties for safe handling and use in a laboratory or industrial setting.

| Property | Value | Reference |

| CAS Number | 1424-14-2 | [1] |

| Molecular Formula | C₁₅H₁₆N₂S | [1] |

| Molecular Weight | 256.37 g/mol | [1] |

| Appearance | White to yellow solid | [2] |

| Melting Point | 146-149°C | [3] |

| Solubility | Information not readily available. | |

| Synonyms | 1,3-Dibenzylthiourea, sym-Dibenzylthiourea | [2][3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity, serious eye damage, and aquatic toxicity.[4]

| Hazard Class | GHS Category | Hazard Statement |

| Acute toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage |

| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life |

Signal Word: Danger[4]

Hazard Pictograms:

Toxicological Data

Acute Toxicity (Data for related compounds)

| Compound | Route | Species | LD50 | Reference |

| N,N'-Diphenylthiourea | Oral | Rat | 50 mg/kg | [5] |

| N,N'-Diphenylthiourea | Dermal | Rat | >2000 mg/kg | [5] |

| N,N'-Diethylthiourea | Oral | Rat | 316 mg/kg | [6] |

| N,N'-Diethylthiourea | Dermal | Rat | 2000 mg/kg | [6] |

Eye Irritation

This compound is classified as causing serious eye damage.[4] This indicates that exposure can lead to irreversible damage to the eye.

Skin Sensitization

While no specific data was found for this compound, some thiourea derivatives are known to be skin sensitizers.[7] For instance, Diphenylthiourea (DPTU) is a known prohapten that can be metabolically activated in the skin to form potent sensitizers.[7]

Aquatic Toxicity

The classification of this compound as very toxic to aquatic life suggests a low EC50 value.[4] Specific data is not available, but this classification warrants strict measures to prevent environmental release.

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of toxicity for this compound has not been fully elucidated. However, studies on thiourea and its derivatives suggest several potential pathways.

Oxidative Stress: The decomposition of thiourea compounds can lead to the formation of reactive oxygen species (ROS), which can cause cellular damage through oxidative stress.[3]

Enzyme Inhibition: Thiourea derivatives have been shown to inhibit various enzymes.[8] This can disrupt critical metabolic and signaling pathways.

Interaction with Signaling Pathways: Some diarylthiourea derivatives have been investigated as anti-cancer agents due to their ability to interfere with signaling pathways involved in cell proliferation and angiogenesis, such as the RAS-RAF-MAPK pathway.[9] This suggests that this compound could potentially interact with similar pathways, leading to toxicity.

Caption: Potential mechanisms of toxicity for thiourea derivatives.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of chemicals are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are summaries of key OECD test guidelines relevant to the hazards identified for this compound.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

-

Principle: A stepwise procedure with the use of a limited number of animals per step. The method is based on the classification of the substance into a toxic class rather than determining a precise LD50.

-

Animals: Typically rats, with a starting dose based on the expected toxicity.

-

Procedure: A single dose is administered by gavage. Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.

-

Endpoint: Classification into a GHS toxicity category based on the observed mortality at different dose levels.

Acute Dermal Toxicity - OECD 402

-

Principle: A single dose of the substance is applied to the clipped skin of animals.

-

Animals: Typically rats or rabbits.

-

Procedure: The substance is applied to an area of at least 10% of the body surface for 24 hours under a semi-occlusive dressing. Animals are observed for 14 days for mortality and signs of toxicity.

-

Endpoint: Determination of the LD50 value or classification based on mortality.

Acute Eye Irritation/Corrosion - OECD 405

-

Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an animal.

-

Animals: Typically albino rabbits.

-

Procedure: The eye is examined at 1, 24, 48, and 72 hours after application. Lesions of the cornea, iris, and conjunctiva are scored.

-

Endpoint: Classification of the substance as an irritant or corrosive based on the severity and reversibility of the eye lesions.

Skin Sensitization - OECD 429 (Local Lymph Node Assay - LLNA)

-

Principle: Measurement of the proliferation of lymphocytes in the draining auricular lymph nodes following repeated topical application of the test substance to the ears of mice.

-

Animals: Mice.

-

Procedure: The test substance is applied to the dorsum of the ears for three consecutive days. On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously. The proliferation of lymphocytes is measured by the incorporation of the radiolabel.

-

Endpoint: A stimulation index (SI) is calculated. An SI of 3 or greater is considered a positive response, indicating the substance is a skin sensitizer.

Acute Toxicity to Daphnia - OECD 202

-

Principle: Daphnia magna are exposed to the test substance in water for 48 hours.

-

Organism: Daphnia magna.

-

Procedure: Young daphnids are exposed to a range of concentrations of the test substance. Immobilization is recorded at 24 and 48 hours.

-

Endpoint: The EC50 (the concentration that immobilizes 50% of the daphnids) is determined.

Caption: General workflow for assessing the toxicity of a chemical.

Safe Handling and Personal Protective Equipment (PPE)

Given the significant hazards of this compound, strict safety protocols must be followed.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Hygiene Measures: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

First Aid Measures

-

If Swallowed: Immediately call a poison center or doctor/physician. Rinse mouth. Do NOT induce vomiting.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor/physician.[1]

-

If on Skin: Remove contaminated clothing. Wash skin with plenty of soap and water.

-

If Inhaled: Move person to fresh air. If not breathing, give artificial respiration.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.

-

Disposal: Dispose of contents/container in accordance with local, regional, and national regulations. This material is very toxic to aquatic life, so prevent its release into the environment.

Conclusion

This compound is a hazardous chemical that is toxic if swallowed, causes serious eye damage, and is very toxic to aquatic life. While specific quantitative toxicity data is limited, the available information on its classification and the toxicity of related compounds necessitates stringent safety precautions. Researchers and professionals must adhere to proper handling procedures, use appropriate personal protective equipment, and be prepared for emergency situations. Further research is warranted to fully characterize the toxicological profile and mechanism of action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. cdc.gov [cdc.gov]

- 3. researchgate.net [researchgate.net]

- 4. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. Diphenylthiourea, a common rubber chemical, is bioactivated to potent skin sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. One moment, please... [biointerfaceresearch.com]

N,N'-Dibenzylthiourea and its Derivatives: A Technical Guide for Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-disubstituted thioureas are a versatile class of organic compounds characterized by the (R1R2N)(R3R4N)C=S functional group. Among these, N,N'-Dibenzylthiourea and its derivatives have garnered significant interest in organic and medicinal chemistry due to their diverse biological activities and applications as synthetic intermediates.[1] Their structural features, including the thiocarbonyl group and the N-H protons, allow for a variety of chemical transformations and interactions with biological targets. This technical guide provides a comprehensive overview of the synthesis, applications, and experimental evaluation of this compound and its derivatives.

Synthesis of this compound and its Derivatives

The most common and straightforward method for the synthesis of N,N'-disubstituted thioureas, including this compound, is the reaction of an isothiocyanate with a primary or secondary amine.[2][3][4] This reaction is a nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group.

A general synthetic workflow is depicted below:

Caption: General workflow for the synthesis of N,N'-disubstituted thioureas.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from benzylamine and benzyl isothiocyanate.

Materials:

-

Benzylamine

-

Benzyl isothiocyanate

-

Anhydrous Tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Rotary evaporator

-

Recrystallization apparatus

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

In a round-bottom flask, dissolve benzylamine (1.0 mmol) in anhydrous THF (10 mL).

-

To this solution, add benzyl isothiocyanate (1.0 mmol) dropwise at room temperature with continuous stirring.[2]

-

Stir the resulting mixture at room temperature. The reaction progress can be monitored by TLC.[2]

-

The reaction is typically complete within 1-2 hours.[2]

-

Once the starting materials are consumed, remove the solvent under reduced pressure using a rotary evaporator.[2]

-

The resulting solid is this compound. If impurities are present, the crude product can be purified by recrystallization from a suitable solvent such as ethanol.[2]

Characterization Data for this compound:

| Property | Value |

| Molecular Formula | C15H16N2S |

| Molecular Weight | 256.4 g/mol |

| Melting Point | 147-149 °C |

| ¹H NMR (CDCl₃, δ ppm) | 7.20-7.40 (m, 10H, Ar-H), 4.65 (d, 4H, CH₂), 6.20 (br s, 2H, NH) |

| ¹³C NMR (CDCl₃, δ ppm) | 181.5 (C=S), 136.5 (Ar-C), 128.8 (Ar-CH), 127.8 (Ar-CH), 127.6 (Ar-CH), 49.0 (CH₂) |

| IR (KBr, cm⁻¹) | 3250 (N-H), 1550 (C=S) |

Note: Spectral data are representative and may vary slightly based on experimental conditions.[4]

Applications in Organic Chemistry and Drug Development

This compound and its derivatives have demonstrated a wide array of biological activities and applications.

Anticancer Activity

Thiourea derivatives are a promising class of compounds in anticancer drug discovery.[5] They have been shown to exhibit cytotoxic effects against various cancer cell lines.[6][7][8] The proposed mechanism of action for some derivatives involves the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.[9][10]

Caption: Inhibition of the EGFR signaling pathway by thiourea derivatives.

Quantitative Data: Anticancer Activity of Thiourea Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | [7] |

| N¹,N³-disubstituted-thiosemicarbazone 7 | HepG2 | 1.74 | [7] |

| Diarylthiourea derivative | MCF-7 | 338.33 | [8][11] |

| 3-(trifluoromethyl)phenylthiourea analog | SW620 | 1.5 - 8.9 | [12] |

| Fluoro-thiourea derivative 14 | HepG2 | 1.50 | [2] |

| Fluoro-thiourea derivative 10 | MOLT-3 | 1.20 | [6] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of a thiourea derivative against a cancer cell line using the MTT assay.[5]

Materials:

-

Human cancer cell line (e.g., MCF-7, HCT116)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Thiourea derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.[2]

-

Compound Treatment: Treat the cells with various concentrations of the thiourea derivative for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-treated (DMSO) cells as controls.[2]

-

MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours to allow the formation of formazan crystals.[5]

-

Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[5]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[5]

Antimicrobial Activity

Thiourea derivatives have demonstrated significant potential as antibacterial and antifungal agents.[13][14] Their mechanism of action can involve the inhibition of essential bacterial enzymes like DNA gyrase.[15]

Quantitative Data: Antibacterial Activity of Thiourea Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Thiourea Derivative TD4 | S. aureus (MRSA) | 2-16 | [16] |

| N-acyl thiourea derivative 1b | E. coli ATCC 25922 | 625 (MBIC) | [17] |

| N-acyl thiourea derivative 1d | E. coli ATCC 25922 | 625 (MBIC) | [17] |

| Fluorinated thiourea derivative 4a | Gram-positive & Gram-negative bacteria | 1.95 - 15.63 | [18] |

| Thiourea derivative 8 | E. coli DNA gyrase B | 0.33 (IC₅₀, µM) | [15] |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.[1]

Materials:

-

Bacterial strain (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Thiourea derivative stock solution (in DMSO)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to the desired final concentration.[1]

-

Serial Dilution: Perform a two-fold serial dilution of the thiourea derivative stock solution in CAMHB in a 96-well plate.[1]

-

Inoculation: Add the prepared bacterial inoculum to each well.[1]

-

Controls: Include a positive control (bacteria without the compound) and a negative control (medium only).[1]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[1]

-

MIC Determination: The MIC is the lowest concentration of the compound with no visible bacterial growth.[1]

Corrosion Inhibition

Thiourea derivatives are effective corrosion inhibitors for various metals, particularly in acidic media.[3][19][20][21][22][23][24][25] They function by adsorbing onto the metal surface, forming a protective layer that prevents corrosive attack. The presence of sulfur and nitrogen atoms facilitates this adsorption process.[3]

Quantitative Data: Corrosion Inhibition Efficiency of Thiourea Derivatives

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| N-acetyl-N'-(dibenzyl) thiourea (STU3) | Carbon Steel | 1M H₂SO₄ | up to 98.5 | [19] |

| 1-phenyl-2-thiourea (PTU) | Mild Steel | 1.0 M HCl | up to 98.96 | [22][23] |

| N,N'-diphenylthiourea | Mild Steel | 0.5 M H₂SO₄ | >90 | [24] |

Experimental Protocol: Weight Loss Method for Corrosion Inhibition Efficiency

This protocol describes a common method for evaluating the corrosion inhibition efficiency of a thiourea derivative.

Materials:

-

Metal coupons (e.g., carbon steel)

-

Corrosive solution (e.g., 1M H₂SO₄)

-

Thiourea derivative inhibitor

-

Analytical balance

-

Water bath or thermostat

Procedure:

-

Coupon Preparation: Prepare pre-weighed metal coupons by polishing, cleaning, and drying them.

-

Immersion: Immerse the coupons in the corrosive solution with and without different concentrations of the thiourea derivative inhibitor for a specified period at a constant temperature.

-

Cleaning: After the immersion period, remove the coupons, clean them to remove corrosion products, dry, and re-weigh them.

-

Calculation of Corrosion Rate and Inhibition Efficiency:

-

Calculate the corrosion rate (CR) from the weight loss.

-

Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(CR_blank - CR_inh) / CR_blank] x 100 where CR_blank is the corrosion rate without the inhibitor and CR_inh is the corrosion rate with the inhibitor.[20]

-

Conclusion

This compound and its derivatives represent a valuable class of compounds with a broad spectrum of applications in organic chemistry and drug development. Their straightforward synthesis and the tunability of their structure make them attractive scaffolds for the design of novel therapeutic agents and functional materials. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists working in these fields. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of new and improved applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C15H16N2S | CID 838375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 19. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 20. benchchem.com [benchchem.com]

- 21. jmaterenvironsci.com [jmaterenvironsci.com]

- 22. Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

N,N'-Dibenzylthiourea: A Technical Guide to Its Properties and Potential Applications

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

N,N'-Dibenzylthiourea is a symmetrical N,N'-disubstituted thiourea derivative. While extensive research specifically detailing the applications of this compound is limited, the broader class of thiourea compounds is a cornerstone in medicinal chemistry and materials science. This technical guide provides a thorough examination of the known characteristics of this compound, outlines general synthetic methodologies, and explores the diverse applications of structurally analogous thiourea derivatives, offering insights into its potential utility.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are compiled from various sources and presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₅H₁₆N₂S[1][2] |

| Molecular Weight | 256.37 g/mol [2][3] |

| CAS Number | 1424-14-2[2][3] |

| Appearance | White to yellow solid[3] |

| Melting Point | 146-149 °C[3] |

| Boiling Point (Predicted) | 405.4 ± 48.0 °C[3] |

| Density (Predicted) | 1.154 ± 0.06 g/cm³[3] |

| pKa (Predicted) | 14.14 ± 0.70[3] |

| Storage Temperature | 2-8 °C, stored under nitrogen[3] |

Synthesis of this compound

The synthesis of symmetrical N,N'-disubstituted thioureas, such as this compound, is typically achieved through a straightforward reaction between a primary amine and carbon disulfide. Although a specific, detailed protocol for this compound was not found in the reviewed literature, the following general experimental procedure, adapted from established protocols for similar compounds, can be utilized.

Experimental Protocol: General Synthesis of Symmetrical N,N'-Disubstituted Thioureas

This protocol details a widely used method for the synthesis of symmetrical N,N'-disubstituted thioureas.

Materials and Reagents:

-

Primary amine (e.g., Benzylamine for this compound synthesis)

-

Carbon disulfide (CS₂)

-

Ethanol

-

Pyridine (catalytic amount)

-

Cold ethanol (for washing)

-

A suitable solvent for recrystallization (e.g., ethanol or an ethanol/water mixture)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and vacuum filtration apparatus

-

Standard laboratory glassware

-

Vacuum oven

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the primary amine (2.0 equivalents) in ethanol.

-

Addition of Reagents: To the stirred solution, add a catalytic amount of pyridine. Subsequently, add carbon disulfide (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated solid product is collected by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent.

-

Drying: Dry the purified product in a vacuum oven to yield the final N,N'-disubstituted thiourea.

-

Characterization: The identity and purity of the synthesized compound should be confirmed by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra.

Caption: Experimental workflow for the synthesis of symmetrical N,N'-disubstituted thioureas.

Applications of Thiourea Derivatives

While specific applications for this compound remain to be extensively documented, the thiourea scaffold is a "privileged structure" in medicinal chemistry, demonstrating a vast array of biological activities. The table below summarizes key applications of various thiourea derivatives, which may suggest potential areas of investigation for this compound.

| Application Area | Specific Activity | Examples of Thiourea Derivatives |

| Anticancer | Inhibition of cancer cell proliferation, targeting of signaling pathways, and anti-angiogenesis.[4][5][6] | N,N′-diarylureas, N-(4-t-butylbenzoyl)-N'-phenylthiourea[4][6] |

| Enzyme Inhibition | Potent inhibitors of enzymes such as urease and nitric oxide synthase (nNOS and iNOS).[7][8][9] | N,N-disubstituted thioureas based on a quinolone scaffold[7][9] |

| Antimicrobial | Exhibit antibacterial and antifungal properties.[10] | Acyl-thiourea derivatives[10] |

| Antiviral | Demonstrated activity against viruses, including HIV.[10] | 1H-imidazol thiourea derivatives[10] |

| Industrial Chemistry | Used as vulcanization accelerators in the rubber industry and as corrosion inhibitors.[11] | N,N'-Diethylthiourea[11] |

Potential Mechanism of Action: Kinase Inhibition

A significant number of N,N'-diarylurea and thiourea derivatives function as kinase inhibitors in anticancer therapy. A prevalent mechanism of action involves the formation of crucial hydrogen bonds between the urea or thiourea moiety and the hinge region of the kinase domain, which is essential for their inhibitory effect. The conceptual diagram below illustrates this mode of interaction.

Caption: Conceptual diagram of a thiourea derivative inhibiting a kinase.

Conclusion

This compound is a member of a chemical class with demonstrated and significant potential in both medicinal and materials science. While the scientific literature currently lacks extensive data on its specific biological activities and applications, the vast body of research on other thiourea derivatives strongly suggests that this compound could serve as a valuable scaffold for the design and synthesis of novel therapeutic agents and functional materials. Future research is necessary to fully elucidate the specific properties and potential applications of this compound.

References

- 1. This compound | C15H16N2S | CID 838375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 1424-14-2 [amp.chemicalbook.com]

- 4. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jppres.com [jppres.com]

- 7. mdpi.com [mdpi.com]

- 8. N,N′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]

- 11. publications.iarc.who.int [publications.iarc.who.int]

Methodological & Application

Application Notes and Protocols for the Synthesis of N,N'-Dibenzylthiourea from Benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dibenzylthiourea is a symmetrically disubstituted thiourea derivative. The thiourea scaffold is of significant interest in medicinal chemistry and drug development due to its diverse range of biological activities. Thiourea derivatives have been reported to exhibit anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties. Their therapeutic potential is often attributed to their ability to interact with various biological targets, including enzymes and signaling proteins. This document provides detailed protocols for the synthesis of this compound from benzylamine and explores its potential applications in drug development, particularly focusing on its anticancer activities and modulation of relevant signaling pathways.

Data Presentation

The synthesis of this compound from benzylamine and carbon disulfide can be achieved under various reaction conditions, influencing the reaction time and yield. Below is a summary of quantitative data from representative synthetic methods.

| Entry | Reactants (Equivalents) | Solvent | Promoter/Catalyst (Equivalents) | Temperature (°C) | Time | Yield (%) | Reference |

| 1 | Benzylamine (2), CS₂ (1) | DMF | None | Room Temp. | 10 h | 65 | [1] |

| 2 | Benzylamine (2), CS₂ (1) | DMF | CBr₄ (1) | Room Temp. | 15 min | 92 | [1] |

| 3 | Benzylamine (2), CS₂ (2) | Water | None | Room Temp. | 30 min | 98 | [2][3] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound from benzylamine and carbon disulfide, adapted from established green chemistry principles.[2][3]

Materials:

-

Benzylamine (C₇H₉N)

-

Carbon disulfide (CS₂)

-

Water (H₂O)

-

Ethanol (C₂H₅OH)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer, add benzylamine (2 mmol).

-

Add 15 mL of water to the flask and stir the mixture at room temperature.

-

Slowly add carbon disulfide (2 mmol) dropwise to the stirring solution using a dropping funnel.

-

Continue stirring the reaction mixture vigorously at room temperature. The reaction is typically complete within 30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solid precipitate of this compound is formed.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the product with cold ethanol to remove any unreacted starting materials.

-

Dry the purified product in a vacuum oven.

Characterization Data for 1,3-Dibenzylthiourea:

-

¹³C NMR (125 MHz, CDCl₃): δ = 180.9, 135.9 (2 C), 127.9 (4 C), 126.9 (2 C), 126.6 (4 C), 47.6 (2 C).

-

MS (m/z): [M]⁺ calcd: 256.1; found: 257.0 [M + 1]⁺.

-

Anal. Calcd for C₁₅H₁₆N₂S: C, 70.27; H, 6.29; N, 10.93. Found: C, 70.16; H, 6.32; N, 11.02.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound from benzylamine and carbon disulfide.

Caption: Workflow for the synthesis of this compound.

Potential Signaling Pathway in Cancer

Thiourea derivatives have been investigated for their anticancer properties, with some demonstrating inhibitory effects on key signaling pathways that regulate cell growth and survival.[4][5][6] A potential mechanism of action for this compound, based on the activity of related compounds, is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Caption: Potential inhibition of the EGFR signaling pathway by this compound.

Applications in Drug Development

The thiourea moiety is a recognized pharmacophore in drug discovery. N,N'-disubstituted thioureas, including this compound, are of interest for their potential as therapeutic agents.

Anticancer Activity: Many thiourea derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5] The proposed mechanism for this activity often involves the inhibition of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[6] Inhibition of the EGFR signaling cascade can disrupt downstream pathways like the Ras-Raf-MEK-Erk and PI3K-Akt pathways, which are crucial for cell proliferation and survival.[6] This disruption can lead to cell cycle arrest and apoptosis in cancer cells. The structural features of this compound make it a candidate for investigation as an inhibitor of such kinases.

Other Potential Applications: Beyond cancer, thiourea derivatives have been explored for a wide array of pharmacological activities, including:

-

Antimicrobial agents: Effective against various strains of bacteria and fungi.

-

Antiviral agents: Showing activity against viruses such as HIV.

-

Anti-inflammatory agents: Modulating inflammatory responses.

The versatile synthetic accessibility and the diverse biological activities of the thiourea scaffold make this compound and its analogs promising candidates for further investigation in drug discovery and development programs.

References

- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of N,N'-bis(phenylmethyl)thiourea: A Detailed Protocol for Researchers

Application Note

This document provides a comprehensive guide for the synthesis of N,N'-bis(phenylmethyl)thiourea, a symmetrical disubstituted thiourea derivative. Also known as N,N'-dibenzylthiourea, this compound and its analogues are of interest to researchers in medicinal chemistry and drug development due to the diverse biological activities exhibited by the thiourea scaffold.

The protocol outlined below describes a facile and environmentally friendly synthesis method employing the reaction of benzylamine with carbon disulfide in an aqueous medium. This approach offers high yields and simplifies the purification process. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Quantitative Data Summary

The key physical and spectral data for the synthesized N,N'-bis(phenylmethyl)thiourea are summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₆N₂S | [1] |

| Molecular Weight | 256.37 g/mol | [1] |

| Melting Point | 147-149 °C | |

| Appearance | White solid | |

| ¹H NMR | Aromatic Protons (10H): multiplet, ~7.2-7.4 ppmMethylene Protons (-CH₂-, 4H): singlet, ~4.8 ppmNH Protons (2H): broad singlet, ~6.5 ppm | |